molecular formula C23H31N3O2 B6010633 9-[(2,3-dimethoxyphenyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[4.5]decane

9-[(2,3-dimethoxyphenyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[4.5]decane

Cat. No.: B6010633
M. Wt: 381.5 g/mol
InChI Key: NQFJQWHOMWYARN-UHFFFAOYSA-N
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Description

The compound 9-[(2,3-dimethoxyphenyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[45]decane is a complex organic molecule that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2,3-dimethoxyphenyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the pyridin-2-ylmethyl and 2,3-dimethoxyphenylmethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound 9-[(2,3-dimethoxyphenyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridin-2-ylmethyl group can be reduced to form a piperidine derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Strong nucleophiles like sodium methoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

    Reduction: Formation of piperidine derivatives.

    Substitution: Introduction of various functional groups into the spirocyclic core.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, 9-[(2,3-dimethoxyphenyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[4.5]decane is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may confer specific advantages in applications such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 9-[(2,3-dimethoxyphenyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The pyridin-2-ylmethyl group may bind to metal ions or enzyme active sites, while the spirocyclic core provides structural stability. This compound may modulate biological pathways by inhibiting enzymes or blocking receptor sites, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-ylmethyl)pyrimidine derivatives: These compounds share the pyridin-2-ylmethyl group and exhibit similar biological activities.

    Spirocyclic amines: Compounds with spirocyclic cores that may have similar structural properties and reactivity.

Uniqueness

The uniqueness of 9-[(2,3-dimethoxyphenyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[4.5]decane lies in its combination of a spirocyclic core with both pyridin-2-ylmethyl and 2,3-dimethoxyphenylmethyl groups. This specific arrangement of functional groups may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

9-[(2,3-dimethoxyphenyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2/c1-27-21-9-5-7-19(22(21)28-2)15-25-13-6-10-23(17-25)11-14-26(18-23)16-20-8-3-4-12-24-20/h3-5,7-9,12H,6,10-11,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFJQWHOMWYARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCCC3(C2)CCN(C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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